molecular formula C17H27NO4 B7534526 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol

4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol

Cat. No. B7534526
M. Wt: 309.4 g/mol
InChI Key: LBGRWGQYSQYJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol, also known as CGP-12177, is a selective β-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β-adrenergic receptor activation and inhibition.

Mechanism of Action

4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol acts as a competitive antagonist at β-adrenergic receptors, specifically the β1 and β2 subtypes. By binding to these receptors, 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol blocks the action of endogenous catecholamines, such as epinephrine and norepinephrine, which normally activate these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol depend on the specific biological system being studied. In general, 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol has been shown to decrease heart rate and contractility, decrease lipolysis and thermogenesis, and impair glucose uptake and insulin secretion.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol in lab experiments is its selectivity for β-adrenergic receptors, which allows for specific investigation of the physiological and biochemical effects of β-adrenergic receptor activation and inhibition. However, one limitation is that 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol may not accurately reflect the effects of endogenous catecholamines, as it is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties.

Future Directions

1. Investigating the role of β-adrenergic receptors in different biological systems, such as the central nervous system and immune system.
2. Developing more selective β-adrenergic receptor antagonists that target specific subtypes and have fewer off-target effects.
3. Investigating the potential therapeutic applications of β-adrenergic receptor antagonists in various diseases, such as heart failure and obesity.
4. Studying the effects of β-adrenergic receptor antagonists in combination with other drugs or therapies.

Synthesis Methods

4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol can be synthesized using a multi-step process involving the reaction of 4-methoxybenzyl chloride with 3-chloro-1,2-propanediol to form the intermediate 4-methoxybenzyl 3-chloro-2-hydroxypropyl ether. This intermediate is then reacted with cyclohexanol in the presence of a base to form the final product, 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol.

Scientific Research Applications

4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol is commonly used in scientific research to study the physiological and biochemical effects of β-adrenergic receptor activation and inhibition. It is also used as a tool to investigate the role of β-adrenergic receptors in various biological processes, including cardiovascular function, metabolism, and thermogenesis.

properties

IUPAC Name

4-[[2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-21-17-8-2-13(3-9-17)11-22-12-16(20)10-18-14-4-6-15(19)7-5-14/h2-3,8-9,14-16,18-20H,4-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGRWGQYSQYJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(CNC2CCC(CC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.